molecular formula C7H7BF3KS B1387912 Potassium trifluoro(2-(methylthio)phenyl)borate CAS No. 850623-77-7

Potassium trifluoro(2-(methylthio)phenyl)borate

Cat. No. B1387912
M. Wt: 230.1 g/mol
InChI Key: ACOYJOWMHXJLJP-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(methylthio)phenyl)borate, also known as Potassium-2-(methylthio)phenyltrifluoroborate, is a chemical compound with the formula C₇H₇BF₃KS . It has a molecular weight of 230.10 .


Molecular Structure Analysis

The InChI code for Potassium trifluoro(2-(methylthio)phenyl)borate is 1S/C7H7BF3S.K/c1-12-7-5-3-2-4-6 (7)8 (9,10)11;/h2-5H,1H3;/q-1;+1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Potassium trifluoro(2-(methylthio)phenyl)borate is a solid at room temperature . It has a melting point of 274-276°C .

Scientific Research Applications

  • Scientific Field : Organic Chemistry .
  • Application Summary : Organotrifluoro(2-(methylthio)phenyl)borate is a type of organotrifluoroborate, which have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They provide reactivity patterns that complement those of other available organoboron reagents .
  • Methods of Application : Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
  • Results or Outcomes : The use of organotrifluoroborates in organic transformations has led to practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols . They have also been used in the synthesis of novel building blocks that are unknown among other boronic acid surrogates .

Safety And Hazards

Potassium trifluoro(2-(methylthio)phenyl)borate is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

potassium;trifluoro-(2-methylsulfanylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3S.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOYJOWMHXJLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1SC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660116
Record name Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(2-(methylthio)phenyl)borate

CAS RN

850623-77-7
Record name Borate(1-), trifluoro[2-(methylthio)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[2-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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